4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl-
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Overview
Description
4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the broader class of triazinoindoles, which are known for their diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Preparation Methods
The synthesis of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include heating in the presence of a suitable solvent, such as ethanol or water, and may require the use of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include various substituted triazinoindoles with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to DNA, causing conformational changes that inhibit DNA replication and transcription . This interaction is primarily through non-covalent groove binding and electrostatic interactions . Additionally, it can chelate metal ions, which is crucial for its anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazinoindoles and indoloquinoxalines, which share structural similarities and biological activities. 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- is unique due to its specific substitution pattern, which enhances its biological activity and stability . Other similar compounds include:
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activities.
Triazino[5,6-b]indole derivatives: These compounds have shown potent antimalarial and antidepressant activities.
Properties
CAS No. |
110750-74-8 |
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Molecular Formula |
C12H12ClN5 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
6-chloro-N,N,4-trimethyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C12H12ClN5/c1-17(2)12-16-15-10-7-5-4-6-8(13)9(7)14-11(10)18(12)3/h4-6H,1-3H3 |
InChI Key |
MKLCKTPMQZUAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C2=NN=C1N(C)C)C=CC=C3Cl |
Origin of Product |
United States |
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